molecular formula C12H16O3 B13895566 1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol

1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol

Katalognummer: B13895566
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: HCHQOEZVKUQSDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol is an organic compound that features a benzodioxole ring attached to a butanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol typically involves the reaction of 1,3-benzodioxole with a suitable butanol derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole ring is coupled with a butanol derivative in the presence of a palladium catalyst and a base such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol is unique due to its specific combination of a benzodioxole ring and a butanol chain, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-yl)-3-methylbutan-1-ol

InChI

InChI=1S/C12H16O3/c1-8(2)5-10(13)9-3-4-11-12(6-9)15-7-14-11/h3-4,6,8,10,13H,5,7H2,1-2H3

InChI-Schlüssel

HCHQOEZVKUQSDQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1=CC2=C(C=C1)OCO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.